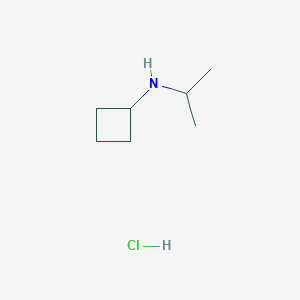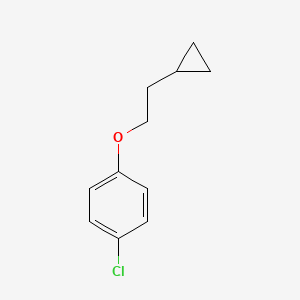
2-(1,3-benzothiazol-2-yl)-N-ethylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method is the condensation of 2-aminothiophenol with aldehydes in various conditions . Another method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions due to the active sites on the thiazole ring. For example, they can react with aldehydes to form 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .科学的研究の応用
BTEH has been studied extensively for its potential applications in the field of science and medicine. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. BTEH has also been studied for its potential therapeutic effects in the treatment of cancer and neurological disorders. In addition, BTEH has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Finally, BTEH has been investigated for its potential use in the development of new drugs and treatments for diseases such as Alzheimer’s and Parkinson’s.
作用機序
Target of Action
Benzothiazole derivatives have been found to inhibit thyroid peroxidase . Additionally, benzothiazole-based compounds have shown potent activity against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory effects on their targets, leading to changes in the biological functions of these targets .
Biochemical Pathways
Benzothiazole derivatives have been found to have significant effects on various biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic profile of benzothiazole derivatives is generally favorable .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular effects .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
実験室実験の利点と制限
BTEH has several advantages when used in lab experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for extended periods of time. Additionally, BTEH is easy to synthesize and can be used in a wide range of experiments.
However, there are some limitations to the use of BTEH in lab experiments. BTEH is not very soluble in water and is not very stable in acidic or basic conditions. Additionally, BTEH has a low solubility in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
The potential applications of BTEH are vast and there are many future directions for research. BTEH could be used in the development of novel drugs and treatments for a variety of diseases, such as cancer, neurological disorders, and Alzheimer’s and Parkinson’s diseases. Additionally, BTEH could be used in the development of new therapeutic agents for the treatment of pain, inflammation, and oxidative stress. Finally, BTEH could be studied further for its potential use in the development of new drugs and treatments for neurological disorders and neurodegenerative diseases.
合成法
The synthesis of BTEH is a straightforward process that involves the condensation of 1,3-benzothiazol-2-ylhydrazine and ethyl-N-hydroxycarbamate. The reaction is carried out in anhydrous conditions at room temperature, with a catalyst such as p-toluenesulfonic acid. The resulting compound is then purified by recrystallization and isolated in high yields.
Safety and Hazards
特性
IUPAC Name |
1-(1,3-benzothiazol-2-ylamino)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-2-11-9(15)13-14-10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAURAWOVKOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)


![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)





![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)


